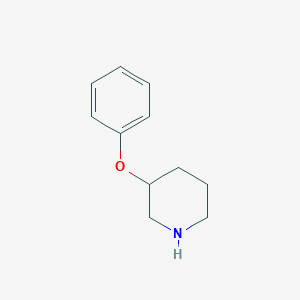

3-Phenoxypiperidine

描述

属性

IUPAC Name |

3-phenoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPNIJKUTWDGMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395642 | |

| Record name | 3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151666-08-9 | |

| Record name | 3-phenoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

N-Protected 3-Piperidone as a Starting Material

The synthesis of 3-phenylpiperidine derivatives often begins with N-protected 3-piperidone, as demonstrated in WO2019165981A1. In this method, N-benzyl-3-piperidone undergoes a Grignard reaction with para-substituted phenyl magnesium halides to form 3-hydroxy-3-phenylpiperidine intermediates. For instance, phenylmagnesium bromide (2 M in tetrahydrofuran) reacts with N-benzyl-3-piperidone at 0–5°C to yield 3-hydroxy-3-phenylpiperidine with a 90.2% yield after silica gel chromatography. Adapting this for 3-phenoxypiperidine would require substituting phenyl Grignard reagents with phenoxy equivalents, though such specifics are not detailed in the cited patents.

Table 1: Grignard Reaction Conditions for Piperidine Derivatives

| Starting Material | Grignard Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| N-Benzyl-3-piperidone | Phenylmagnesium bromide | THF | 0–5°C | 90.2% |

| N-Boc-3-piperidone | 4-Methoxyphenylmagnesium | Diethyl ether | 0–5°C | 85.4% |

Direct Hydroxyl Elimination

Following Grignard addition, hydroxyl elimination is critical. WO2019165981A1 employs silicone reagents like (CₙH₂ₙ₊₁)₃SiH (n = 1–4) to directly reduce 3-hydroxy-3-phenylpiperidine to N-protected 3-phenylpiperidine, bypassing intermediate dehydration steps. This single-step reduction achieves yields exceeding 95%, significantly streamlining production. For phenoxy analogs, similar silane-mediated reductions could eliminate hydroxyl groups, though the electronic effects of the oxygen atom may necessitate adjusted reaction conditions.

Hydrogenation and Reduction Methods

Catalytic Hydrogenation of Unsaturated Intermediates

Transition metal-catalyzed hydrogenation is pivotal in saturating piperidine rings. In WO2019165981A1, a mixture of compounds 4 and 5 (unsaturated intermediates) undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ atmosphere, yielding N-protected 3-phenylpiperidine. The patent reports near-quantitative conversion when using 10% Pd/C in methanol at 50°C. For this compound, catalytic hydrogenation would require careful selection of catalysts to avoid over-reduction of the phenoxy group.

Acidic Deprotection and Racemization

Deprotection of N-benzyl or N-Boc groups is achieved via hydrochloric acid (HCl) reflux, as seen in the synthesis of 3-p-methoxyphenylpiperidine. For example, N-tert-butyl-3-p-methoxyphenylpiperidine treated with concentrated HCl at reflux for 24 hours yields 71.5% of the deprotected product. Phenoxy derivatives would likely follow similar deprotection pathways, though the electron-withdrawing nature of the oxygen atom may alter reaction kinetics.

Chiral Resolution Techniques

Diastereomeric Salt Formation

Chiral resolution of racemic 3-phenylpiperidine is achieved using L-tartaric acid or L-(-)-dibenzoyltartaric acid. In WO2019165981A1, racemic 3-phenylpiperidine dissolved in isopropanol reacts with L-tartaric acid to form diastereomeric salts, which are crystallized at -20°C for seven days. This method yields enantiomerically pure (R)- or (S)-3-phenylpiperidine with >99% enantiomeric excess (ee). For this compound, analogous resolving agents could be employed, though solubility differences may require solvent optimization.

Table 2: Chiral Resolution Conditions and Outcomes

| Racemic Compound | Resolving Agent | Solvent | Crystallization Temp | ee |

|---|---|---|---|---|

| 3-Phenylpiperidine | L-Tartaric acid | Isopropanol | -20°C | >99% |

| 3-p-Methoxyphenylpiperidine | L-(-)-Dibenzoyltartaric acid | Methanol | 0°C | 98.5% |

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides may undergo nucleophilic substitution with piperidine derivatives. For example, 3-fluoro-nitrobenzene could react with piperidine in the presence of a base to yield this compound after nitro reduction. However, this pathway requires validation through targeted experimentation.

Comparative Analysis of Methodologies

The Grignard-based approach offers high yields (90–95%) and scalability but requires stringent temperature control and anhydrous conditions . Catalytic hydrogenation is efficient for saturation but risks side reactions with sensitive functional groups. Chiral resolution via diastereomeric salts ensures high enantiopurity but involves multi-step crystallization processes. Future research should explore combining these methods with phenoxy-specific adaptations, such as optimized protecting groups for oxygen-containing substituents.

化学反应分析

Types of Reactions: 3-Phenoxypiperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of phenoxypiperidine oxides.

Reduction: Formation of phenoxypiperidine alcohols.

Substitution: Formation of various substituted phenoxypiperidine derivatives.

科学研究应用

Medicinal Chemistry Applications

3-Phenoxypiperidine derivatives have been investigated for their potential in various therapeutic areas:

- Analgesic Properties : Research indicates that certain 3-phenylpiperidine derivatives exhibit analgesic effects comparable to opioids but with a different side effect profile. For instance, compounds derived from this structure have shown efficacy in treating neuropathic pain while minimizing respiratory depression and sedation, common side effects of traditional opioids .

- Anticancer Activity : Recent studies have highlighted the anticancer potential of this compound derivatives. For example, a derivative demonstrated enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting its utility in cancer therapy .

- Alzheimer's Disease Treatment : Some derivatives have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for managing Alzheimer's disease symptoms. The introduction of piperidine moieties has improved the brain exposure of these compounds, enhancing their therapeutic efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves reactions that modify the piperidine ring or introduce phenoxy groups. Several methods have been documented:

- Grignard Reactions : A common synthetic route involves the reaction of N-protected piperidone with substituted phenyl magnesium halides to yield various derivatives .

- Chiral Synthesis : The production of chiral intermediates from 3-phenylpiperidine has been explored for developing specific enantiomers that may exhibit distinct pharmacological profiles. These intermediates are crucial for synthesizing drugs like Niraparib, which is under clinical trials for treating various cancers .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

作用机制

The mechanism of action of 3-Phenoxypiperidine involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

相似化合物的比较

3-Alkoxy-4,4-difluoropiperidines

Representative Compounds :

- 3-Benzyloxy-4,4-difluoro-1-(trifluoromethyl)piperidine (9a)

- 3-Benzyloxy-4,4-difluoropiperidine (10)

- 4,4-Difluoro-3-hydroxy-1-(trifluoromethyl)piperidine (11)

Key Differences :

- Fluorination: The presence of 4,4-difluoro and trifluoromethyl groups in these compounds enhances their metabolic stability and lipophilicity compared to 3-Phenoxypiperidine. This makes them more suitable for central nervous system (CNS)-targeting drugs due to improved blood-brain barrier permeability .

- Synthetic Routes: These compounds are synthesized using fluorinating agents like sulfur trioxide (SO₃) and catalysts such as palladium on carbon (Pd/C), whereas this compound typically undergoes nucleophilic substitution or coupling reactions .

Applications : Primarily explored in antipsychotic and antidepressant drug development .

3-(2-Methylphenoxy)piperidine Hydrochloride (CAS: 1858256-18-4)

Molecular Formula: C₁₂H₁₈ClNO Molecular Weight: 227.73 g/mol .

Structural Comparison :

- The ortho-methyl group on the phenoxy ring introduces steric hindrance, reducing conformational flexibility compared to this compound.

- Hydrochloride Salt Form : Enhances aqueous solubility, making it preferable for formulations requiring high bioavailability .

Safety Profile : Requires stringent handling (e.g., P95 respirators, full-body suits) due to higher toxicity risks .

3-Phenylpiperidine Hydrochloride (CAS: 876131-15-6)

Molecular Formula : C₁₁H₁₄ClN

Molecular Weight : 195.69 g/mol .

Key Differences :

- Substitution Pattern: The phenyl group is directly attached to the piperidine ring at the 3-position, eliminating the ether oxygen found in this compound. This reduces polarity and increases hydrophobicity.

- Biological Activity : Demonstrates stronger binding affinity to sigma-1 receptors, making it a candidate for pain management and neuroprotection studies .

4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride (CAS: MFCD12026498)

Molecular Formula: C₁₂H₂₂ClNO Molecular Weight: 231.76 g/mol .

Structural Features :

- The 3-methyl-2-butenyloxy group introduces an aliphatic chain with a double bond, enhancing reactivity in cross-coupling reactions.

- Applications : Used in synthesizing polymer precursors and agrochemicals due to its bifunctional reactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Fluorinated Derivatives: Compounds like 3-Alkoxy-4,4-difluoropiperidines show superior metabolic stability over non-fluorinated analogs, aligning with trends in CNS drug design .

- Salt Forms: Hydrochloride salts (e.g., this compound HCl) dominate pharmaceutical applications due to improved solubility and crystallinity .

- Structural Modifications: Substituents such as methyl groups or alkenyl chains fine-tune steric and electronic properties, enabling targeted applications in agrochemicals (e.g., 3-(2-Methylphenoxy)piperidine) or materials science .

生物活性

3-Phenoxypiperidine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and antiviral research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenoxy group at the third position. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Histamine H3 Receptor Antagonism

One of the primary mechanisms of action for this compound is its role as a histamine H3 receptor antagonist . This receptor is involved in the regulation of neurotransmitter release in the central nervous system (CNS). Antagonizing this receptor can enhance cognitive function and has implications for treating conditions such as Alzheimer's disease and other cognitive disorders .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of this compound derivatives against various viral strains, including chikungunya virus (CHIKV). Compounds related to this compound have demonstrated significant antiviral activity with effective concentrations (EC50) in the low micromolar range .

1. Histamine H3 Receptor Studies

In a study investigating the structure-activity relationships of phenoxypiperidines, several derivatives were synthesized and tested for their efficacy as histamine H3 antagonists. The findings indicated that modifications on the piperidine ring significantly influenced receptor binding affinity and selectivity. For instance, certain substitutions enhanced the antagonistic activity, promoting wakefulness in preclinical models .

2. Antiviral Efficacy Against CHIKV

A notable study evaluated the antiviral efficacy of various triazolopyrimidine derivatives, including those based on this compound. The results revealed that specific compounds exhibited potent inhibition of CHIKV replication in human skin fibroblasts, with EC50 values ranging from 0.12 to 4.5 µM. These findings suggest that this compound derivatives could serve as potential therapeutic agents against viral infections .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Target | Activity Type | EC50 (µM) | Reference |

|---|---|---|---|---|

| Compound A | Histamine H3 Receptor | Antagonist | 0.05 | |

| Compound B | CHIKV | Antiviral | 0.12 | |

| Compound C | Histamine H3 Receptor | Antagonist | 0.07 | |

| Compound D | CHIKV | Antiviral | 0.55 |

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that while some derivatives of this compound exhibit favorable absorption and distribution profiles, they may also be rapidly metabolized, leading to short half-lives (approximately 0.34 to 0.47 hours). This necessitates further optimization to enhance their therapeutic viability in vivo .

常见问题

Q. How can researchers optimize synthesis routes for 3-Phenoxypiperidine, given variability in supplier-provided data?

Methodological Answer :

- Step 1 : Cross-validate purity using orthogonal techniques (e.g., HPLC, NMR) when suppliers lack analytical data .

- Step 2 : Compare synthetic yields and byproducts across published protocols (e.g., nucleophilic substitution vs. catalytic coupling) .

- Step 3 : Document reaction conditions (solvent, temperature, catalyst) systematically to identify reproducibility bottlenecks .

Q. What characterization techniques are critical for confirming this compound’s structural integrity?

Methodological Answer :

Q. How should researchers formulate hypotheses about this compound’s biological targets?

Methodological Answer :

- Use the PICO framework (Population: cell lines; Intervention: compound concentration; Comparison: controls; Outcome: apoptosis markers) .

- Align with literature on structurally similar piperidine derivatives (e.g., dopamine receptor ligands) .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., tumor suppression) be resolved?

Methodological Answer :

- Step 1 : Replicate experiments using identical cell lines and assay conditions (e.g., MTT vs. flow cytometry) .

- Step 2 : Perform meta-analysis of existing data to identify confounding variables (e.g., solvent choice, incubation time) .

- Step 3 : Validate target engagement via biochemical assays (e.g., binding affinity measurements) .

Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability and metabolism in animal models to explain reduced in vivo activity .

- Dose-Response Analysis : Compare IC50 values across models to identify therapeutic windows .

- Tissue-Specific Delivery : Use nanoparticle encapsulation to enhance target tissue penetration .

Q. How can computational modeling improve mechanistic understanding of this compound?

Methodological Answer :

Q. What methodologies are recommended for evaluating synergistic effects with adjuvant therapies?

Methodological Answer :

- Combinatorial Screening : Use high-throughput platforms to test compound libraries for additive/synergistic effects .

- Pathway Analysis : Map shared signaling nodes (e.g., apoptosis regulators) via transcriptomics .

- Dose Matrix Design : Apply Chou-Talalay models to quantify synergy indices .

Data Analysis and Reproducibility

Q. How should researchers design experiments to minimize variability in this compound studies?

Methodological Answer :

Q. What frameworks guide the interpretation of conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer :

- FINER Criteria : Assess if findings are Feasible, Interesting, Novel, Ethical, and Relevant .

- Hypothesis Refinement : Use iterative SAR cycles to isolate critical functional groups .

Comparative Analysis Table: Key Challenges in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。